molecular formula C₁₅H₁₃N₃O₂S B1145546 1,4-Dibenzoylthiosemicarbazide CAS No. 58975-55-6

1,4-Dibenzoylthiosemicarbazide

Cat. No.: B1145546
CAS No.: 58975-55-6
M. Wt: 299.35
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibenzoylthiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family Thiosemicarbazides are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylthiosemicarbazide can be synthesized through the reaction of thiosemicarbazide with benzoyl chloride in a basic medium. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzoylthiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the benzoyl rings .

Scientific Research Applications

1,4-Dibenzoylthiosemicarbazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dibenzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In antifungal applications, it disrupts fungal cell membrane integrity, causing cell lysis . The compound’s ability to form coordination complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibenzoylthiosemicarbazide stands out due to its unique combination of benzoyl groups at the 1 and 4 positions, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions and its broad-spectrum antibacterial and antifungal activities make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(benzamidocarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMPRZIPWCSJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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